N-(Cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide
Description
N-(Cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide is a structurally complex acetamide derivative featuring a spirocyclic motif (spiro[3.4]octane) and a cyanomethyl substituent. While direct studies on this compound are absent in the provided evidence, its structural elements—such as the spirocyclic core, ethoxy group, and acetamide backbone—are observed in related compounds with documented synthetic, spectroscopic, and pharmacological profiles.
Properties
IUPAC Name |
N-(cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-3-20-13-10-12(15(13)6-4-5-7-15)18(2)11-14(19)17-9-8-16/h12-13H,3-7,9-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUYEHSJODFITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCC2)N(C)CC(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of the spirocyclic intermediate, 3-ethoxyspiro[3.4]octan-1-amine. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Cyanomethyl Group: The cyanomethyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of cyanomethylating agents such as cyanomethyl chloride in the presence of a base.
Amidation Reaction: The final step involves the amidation of the intermediate with 2-bromoacetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or spirocyclic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Azides, thioethers.
Scientific Research Applications
N-(Cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound’s unique structure makes it a candidate for materials science research, particularly in the development of novel polymers.
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes or receptors involved in neurological pathways. The spirocyclic structure allows for unique binding interactions, potentially leading to modulation of biological activity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Spirocyclic Motifs
- B14 (): Contains a spirocyclic indene-oxazolidinone system. Unlike the target compound’s spiro[3.4]octane, B14’s fused rings enhance conformational rigidity, improving receptor binding affinity (MT1/MT2 receptors) .
- EU Patent Compounds (): Alkoxyalkylamino-substituted alkynyl groups share functional similarities with the ethoxyspiro group, influencing solubility and metabolic stability .
Cyanomethyl and Acetamide Substituents
- However, its toxicity profile remains understudied .
- 2-(2-Bromo-4-fluorophenoxy)-N-(cyanomethyl)acetamide (): Incorporates halogen and cyanomethyl groups, demonstrating higher molecular weight (287.08 g/mol) and lipophilicity compared to the target compound .
Ethoxy and Alkylamino Groups
- N-(Anilinoethyl)amides (): Ethoxy and methoxy groups in compounds 14–19 improve water solubility (e.g., logP reduction by 0.5–1.0 units) and metabolic stability via steric hindrance of oxidative enzymes .
Challenges
- Spirocyclic Complexity : Synthesizing spiro[3.4]octane requires precise control of ring-closing steps, as seen in chromane derivatives .
- Cyanomethyl Stability: Cyanomethyl groups may hydrolyze under acidic conditions, necessitating protective strategies during synthesis .
Physicochemical and Pharmacological Properties
Key Properties
*Estimated via analogous compounds.
Bioactivity Insights
- N-(Anilinoethyl)amides (): Improved water solubility correlates with enhanced oral bioavailability, a critical consideration for drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(Cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide?
- Methodology :
- Step 1 : Introduce the cyano group using cyanogen bromide or similar reagents in dimethylformamide (DMF) with triethylamine as a catalyst .
- Step 2 : Coupling of the spiro[3.4]octane moiety via nucleophilic substitution or amidation, requiring pH control (6.5–7.5) and inert atmospheres (N₂/Ar) to prevent side reactions .
- Step 3 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethyl acetate .
- Key Considerations : Monitor reaction progress using TLC (Rf = 0.3–0.5 in CH₂Cl₂:MeOH 9:1) .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Methodology :
| Technique | Purpose | Example Data | References |
|---|---|---|---|
| ¹H/¹³C NMR | Confirm backbone connectivity | δ 7.69 (1H, br s, NH), 4.90 (1H, t, J = 3.8 Hz, CH-O) | |
| HPLC | Purity assessment (>95%) | Retention time: 8.2 min (C18 column, acetonitrile/H₂O 70:30) | |
| Mass Spectrometry | Molecular ion verification | ESI/APCI(+): 347 (M+H), 369 (M+Na) |
Q. What are the compound’s key structural features influencing reactivity?
- Structural Insights :
- The spiro[3.4]octane core introduces steric constraints, affecting nucleophilic substitution rates .
- The cyanomethyl group enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
- The ethoxy group may participate in hydrogen bonding or act as a leaving group under acidic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?
- Methodology :
- Temperature Control : Lower temperatures (0–5°C) during cyanomethylation reduce side-product formation .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalyst Selection : Triethylamine enhances amidation efficiency by scavenging HCl .
- Data-Driven Optimization : Use Design of Experiments (DoE) to evaluate interactions between pH, temperature, and solvent ratios .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Troubleshooting Workflow :
Repetition : Re-run reactions to confirm reproducibility .
Cross-Validation : Compare NMR with IR (e.g., carbonyl stretch at ~1680 cm⁻¹) and HPLC .
Advanced Techniques : Employ 2D NMR (COSY, HSQC) to assign ambiguous signals .
- Case Study : A 2025 study resolved a 1.5 ppm δ shift in acetamide NH protons by identifying trace water in DMSO-d₆ .
Q. What computational tools are available for predicting reaction pathways or biological targets?
- Methodology :
- Reaction Design : Use quantum chemical calculations (DFT) to model transition states and identify energetically favorable pathways .
- Molecular Docking : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina or Schrödinger .
- Example : ICReDD’s reaction path search tools reduced optimization time by 40% in analogous acetamide syntheses .
Q. How should safety protocols address limited toxicological data for this compound?
- Risk Mitigation :
- Handling : Use PPE (gloves, goggles) and work in fume hoods due to structural analogs’ irritant properties .
- Testing : Conduct Ames tests for mutagenicity and acute toxicity assays in zebrafish embryos .
- Documentation : Track exposure incidents and share data via platforms like PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
